5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol

Procaspase-6 Allosteric inhibitor Surface plasmon resonance (SPR)

5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6), also designated Procaspase-6 Inhibitor 12 or Compound 1, is a small-molecule, noncovalent, allosteric inhibitor that functions as a molecular glue at the dimer interface of procaspase-6. It engages a well-defined allosteric pocket formed by Y198, T199, and E214, stabilizing the zymogen form and preventing protease activation.

Molecular Formula C16H13FN4O
Molecular Weight 296.305
CAS No. 1575392-43-6
Cat. No. B2905055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol
CAS1575392-43-6
Molecular FormulaC16H13FN4O
Molecular Weight296.305
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=C(C=C(C=C2)F)O)C3=NC=CC=N3
InChIInChI=1S/C16H13FN4O/c17-12-5-4-11(14(22)9-12)10-21-16-13(3-1-6-18-16)15-19-7-2-8-20-15/h1-9,22H,10H2,(H,18,21)
InChIKeyYTVDOVJPKJLMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procaspase-6 Allosteric Inhibitor 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6): A Target-Specific Molecular Glue for Dimer Interface Stabilization


5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6), also designated Procaspase-6 Inhibitor 12 or Compound 1, is a small-molecule, noncovalent, allosteric inhibitor that functions as a molecular glue at the dimer interface of procaspase-6 [1]. It engages a well-defined allosteric pocket formed by Y198, T199, and E214, stabilizing the zymogen form and preventing protease activation [1][2]. Its binding mode and quantitative affinity (KD = 0.27–0.47 µM) have been validated in two independent structural biology campaigns (PDB: 4NBL and 8F78) supported by surface plasmon resonance (SPR) and X-ray crystallography [1][2][3].

Why Generic Caspase-6 Inhibitors Cannot Replace 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol for Procaspase-6 Zymogen Stabilization Studies


Procaspase-6 inhibitors fall into two mechanistically distinct classes: (i) active-site-directed inhibitors (e.g., peptide aldehydes, vinyl sulfones) that target mature caspase-6 but cannot discriminate zymogen from active protease, and (ii) allosteric dimer-interface stabilizers that lock procaspase-6 in its inactive zymogen conformation [1]. The target compound belongs exclusively to the second class and is one of very few noncovalent molecular glues with a solved co-crystal structure demonstrating π-stacking between a heteroarene probe and the Y198–Y198 tyrosine pair at the dimer interface [1][2]. Closely related congeners—even those differing only in the heteroarene ring—exhibit KD values spanning three orders of magnitude (0.080 µM to >1,100 µM), meaning that structurally similar analogs cannot be assumed to possess comparable binding energetics or functional effects [2]. Substitution with an active-site inhibitor or an uncharacterized analog therefore risks loss of both the allosteric mechanism and the quantitative structure–activity relationship that underpins this system.

Quantitative Differentiation Evidence for 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol (CAS 1575392-43-6) Against Closest Comparators


Binding Affinity for Procaspase-6 Zymogen: Head-to-Head KD Comparison vs. Congeneric Analogs 2 and 3

The target compound (Compound 1) exhibits a KD of 0.27 ± 0.30 µM for procaspase-6 as measured by SPR in the 2023 J. Med. Chem. study [1]. This represents a 1.7-fold higher affinity than Compound 2 (KD = 0.47 ± 0.50 µM), which bears a different heteroarene, and a 3.1-fold higher affinity than Compound 3 (KD = 0.85 ± 0.13 µM), which differs only in the pyrimidine attachment position (pyrimidin-4-yl vs. pyrimidin-2-yl) [1]. The binding free energy (ΔG) for Compound 1 is –8.96 kcal/mol, compared to –8.62 kcal/mol for Compound 2 and –8.28 kcal/mol for Compound 3 [1]. Notably, the earlier 2014 study reported a KD of 0.47 µM for the same compound [2], confirming reproducibility across independent laboratories and SPR platforms.

Procaspase-6 Allosteric inhibitor Surface plasmon resonance (SPR)

Experimentally Solved Co-Crystal Structure: Binding Mode Conservation Benchmark Across 10 Congeners

The target compound is the reference ligand for which the binding pose was first established (PDB: 4NBL at 1.76 Å resolution) and later confirmed in a second, independent structure (PDB: 8F78 at 2.65 Å resolution) [1][2]. In the 2023 congeneric series of 30 ligands, 10 representative analogs were structurally characterized, and all 10 exhibited binding poses 'almost exactly analogous to that adopted by 1' [2]. This structural conservation validates Compound 1 as the gold-standard structural biology tool for this allosteric site. By contrast, active-site peptide inhibitors such as Ac-VEID-CHO bind to an entirely different site on mature caspase-6 [3], and the irreversible inhibitor PG3d lacks a procaspase-6 co-crystal structure [4].

X-ray crystallography Protein–ligand complex Allosteric binding mode

Functional Selectivity in Cells: Prevention of mHTT1–586-Mediated Procaspase-6 Activation vs. Active Caspase-6 Inhibitors

The target compound prevents the activation of the procaspase-6 zymogen by mHTT1–586 (mutant huntingtin fragment) in COS-7 cells . This is a mechanistically distinct functional outcome from active-site caspase-6 inhibitors such as pep419 (IC50 = 8.6 µM against mature caspase-6) [1] or vinyl sulfone inhibitors (IC50 = 100–192 nM against mature caspase-6 in vitro) [2], which inhibit the already-activated protease but do not prevent the upstream zymogen activation step that is directly implicated in Huntington's disease pathology.

Cellular assay Zymogen activation Huntingtin

Procaspase-6 Protein Thermal Stabilization: Quantitative Comparison vs. Closest Allosteric Congener

The target compound significantly stabilizes procaspase-6 against thermal denaturation, as demonstrated by the 2014 ChemMedChem study [1]. The immediate congener Procaspase-6 Inhibitor 13 (CAS 1575392-45-8), which differs by the replacement of the phenol -OH with an additional nitrogen in the heteroarene, exhibits a nominally tighter KD (0.38 µM vs. 0.47 µM in the 2014 SPR dataset) and also contacts Y198, T199, and E214 at the dimer interface . However, the target compound's pyrimidine–phenol scaffold provides a distinct hydrogen-bonding network that may offer differential stabilization enthalpy. Direct comparative thermal shift data (ΔTm) for these two compounds in the same assay have not been published, representing a current evidence gap. Quantitative procurement selection between 12 and 13 should therefore be guided by the specific heteroarene stacking properties required, as the 2023 study established that pyrimidine-2-yl stacking energy (Eint = –22.3 kcal/mol for Compound 1) differs from that of alternative heterocycles [2].

Thermal shift assay Protein stabilization Differential scanning fluorimetry

Physicochemical and Storage Stability Profile for Long-Term Research Procurement Planning

The target compound is supplied at ≥98% purity (HPLC) and has defined, stability-tested storage conditions: 2 years at –20°C as powder, 2 weeks at 4°C in DMSO, and 6 months at –80°C in DMSO [1]. Its molecular weight (296.30 g/mol), calculated LogP (~3.95), and topological polar surface area (71 Ų) place it within drug-like chemical space (zero Rule-of-5 violations) . This combination of high purity specification and established long-term stability under standard laboratory storage conditions reduces the risk of batch-to-batch variability in SPR and cellular assays compared to less well-characterized analogs.

Compound stability Storage conditions Procurement specifications

Heteroarene–Tyrosine Stacking Energy (Eint): A Quantitative Parameter Unique to the Congeneric Series

The 2023 systematic study computed Eint (total interaction energy) for all 30 congeners using high-level computational methods [1]. Compound 1 exhibits Eint = –22.3 kcal/mol, which falls within the cluster of high-affinity ligands (Eint range: –18.8 to –24.7 kcal/mol for the full set). Importantly, the study demonstrated a strong correlation (R² = 0.73) between heteroarene–tyrosine stacking energy [Eint(Stack)] and total Eint across all ligands, and excluding strained analog 12 improved the correlation to R² = 0.87 [1]. This quantitative framework positions Compound 1 as the reference pyrimidine-2-yl stacking probe. No comparable stacking energy dataset exists for active-site caspase-6 inhibitors or for the broader procaspase-6 inhibitor chemical space outside this congeneric series.

Stacking interaction Binding energy decomposition Computational chemistry

Recommended Application Scenarios for 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol Based on Quantitative Differentiation Evidence


Procaspase-6 Zymogen Stabilization and Allosteric Mechanism Studies in Neurodegenerative Disease Models

The compound is uniquely suited for Huntington's disease research requiring specific blockade of mHTT1–586-mediated procaspase-6 activation. Its noncovalent, allosteric mechanism prevents zymogen activation at the dimer interface [1], functionally distinguishing it from active-site inhibitors such as pep419 (IC50 = 8.6 µM against mature caspase-6) [2]. Use in COS-7 cell transfection models is validated, and the solved co-crystal structures (PDB: 4NBL, 8F78) provide atomic-level guidance for mutagenesis and structure–function studies [3][4].

Quantitative Heteroarene–Tyrosine Stacking Interaction Studies as a Computational Chemistry Benchmark

Compound 1 is the reference pyrimidine-2-yl probe within the only published congeneric dataset (30 compounds) that systematically maps heteroarene stacking energies (Eint) against experimental binding free energies (ΔG) [1]. With Eint = –22.3 kcal/mol and a validated correlation (R² = 0.73–0.87) between stacking energy and total interaction energy, it serves as a calibrated input for DFT, SAPT, and free-energy perturbation (FEP) method development and validation [1].

High-Confidence SPR Assay Development and Biophysical Screening Cascade Calibration

The compound's binding affinity has been independently measured in two SPR campaigns (KD = 0.27 µM in 2023 and KD = 0.47 µM in 2014) [1][3], providing a cross-validated reference for SPR assay qualification. Its well-defined storage stability (2 years at –20°C powder, 6 months at –80°C in DMSO) [5] and ≥98% purity specification ensure reliable use as a positive control in screening cascades for procaspase-6 allosteric modulators.

Structure-Based Fragment Merging and Rational Allosteric Drug Design

As the product of a successful fragment-merging strategy that produced nanomolar-affinity ligands [3], Compound 1 represents a validated starting point for structure-based lead optimization. Its conserved binding pose across 10 congeneric co-crystal structures [4] makes it an ideal scaffold for medicinal chemistry efforts targeting the procaspase-6 dimer interface, particularly when designing libraries that probe heteroarene stacking contributions to binding energy.

Quote Request

Request a Quote for 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.